molecular formula C14H17FN2O4 B11749546 1-[(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yloxy]-N'-[(2-fluorophenyl)methyl]formohydrazide

1-[(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yloxy]-N'-[(2-fluorophenyl)methyl]formohydrazide

Cat. No.: B11749546
M. Wt: 296.29 g/mol
InChI Key: YFBDWCBHAUPQBQ-WCFLWFBJSA-N
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Description

1-[(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yloxy]-N’-[(2-fluorophenyl)methyl]formohydrazide is a complex organic compound characterized by its unique molecular structure. This compound features a hexahydrofuro[2,3-b]furan ring system, which is a bicyclic structure, and a formohydrazide group attached to a fluorophenyl moiety. The presence of these functional groups and the stereochemistry of the molecule make it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yloxy]-N’-[(2-fluorophenyl)methyl]formohydrazide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the hexahydrofuro[2,3-b]furan ring system and the subsequent attachment of the formohydrazide group.

    Formation of the Hexahydrofuro[2,3-b]furan Ring System: This step involves the cyclization of a suitable diol precursor under acidic or basic conditions. The reaction conditions must be carefully controlled to ensure the correct stereochemistry of the product.

    Attachment of the Formohydrazide Group: The formohydrazide group is introduced through a condensation reaction between a hydrazine derivative and a formylated intermediate. This step may require the use of a catalyst to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve efficiency and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation of the reaction steps.

Chemical Reactions Analysis

Types of Reactions

1-[(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yloxy]-N’-[(2-fluorophenyl)methyl]formohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the formohydrazide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Acidic or basic catalysts for cyclization and condensation reactions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yloxy]-N’-[(2-fluorophenyl)methyl]formohydrazide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein-ligand interactions due to its unique structure.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yloxy]-N’-[(2-fluorophenyl)methyl]formohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yloxy]-N’-[(2-chlorophenyl)methyl]formohydrazide
  • 1-[(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yloxy]-N’-[(2-bromophenyl)methyl]formohydrazide

Uniqueness

The uniqueness of 1-[(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yloxy]-N’-[(2-fluorophenyl)methyl]formohydrazide lies in its specific stereochemistry and the presence of the fluorophenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H17FN2O4

Molecular Weight

296.29 g/mol

IUPAC Name

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2-fluorophenyl)methylamino]carbamate

InChI

InChI=1S/C14H17FN2O4/c15-11-4-2-1-3-9(11)7-16-17-14(18)21-12-8-20-13-10(12)5-6-19-13/h1-4,10,12-13,16H,5-8H2,(H,17,18)/t10-,12-,13+/m0/s1

InChI Key

YFBDWCBHAUPQBQ-WCFLWFBJSA-N

Isomeric SMILES

C1CO[C@H]2[C@@H]1[C@H](CO2)OC(=O)NNCC3=CC=CC=C3F

Canonical SMILES

C1COC2C1C(CO2)OC(=O)NNCC3=CC=CC=C3F

Origin of Product

United States

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